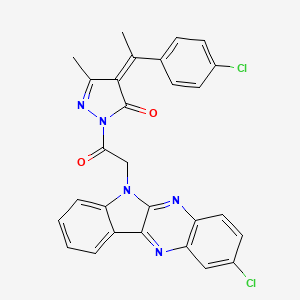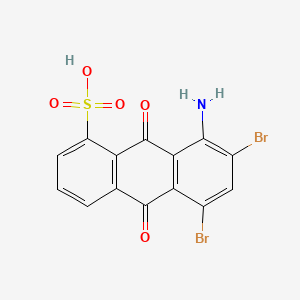
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is a complex organic compound with the molecular formula C14H7Br2NO5S. This compound is characterized by the presence of amino, bromine, and sulfonic acid functional groups attached to an anthracene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid typically involves the bromination of 9,10-anthraquinone followed by sulfonation and amination reactions. The process can be summarized as follows:
Bromination: 9,10-anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions.
Sulfonation: The brominated product is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group at the 1 position.
Amination: Finally, the sulfonated product undergoes amination using ammonia or an amine source to introduce the amino group at the 8 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
1-Amino-4-bromo-9,10-anthraquinone: Similar structure but lacks the sulfonic acid group.
5,7-Dibromo-9,10-anthraquinone: Lacks the amino and sulfonic acid groups.
1,8-Diaminoanthraquinone: Contains two amino groups but no bromine or sulfonic acid groups.
Uniqueness
8-Amino-5,7-dibromo-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61813-39-6 |
|---|---|
分子式 |
C14H7Br2NO5S |
分子量 |
461.1 g/mol |
IUPAC名 |
8-amino-5,7-dibromo-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H7Br2NO5S/c15-6-4-7(16)12(17)11-10(6)13(18)5-2-1-3-8(23(20,21)22)9(5)14(11)19/h1-4H,17H2,(H,20,21,22) |
InChIキー |
DXZPYQPJOJTKPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
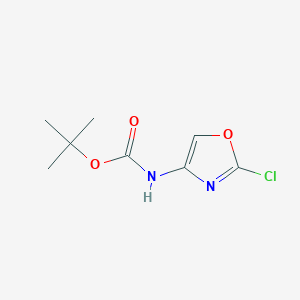
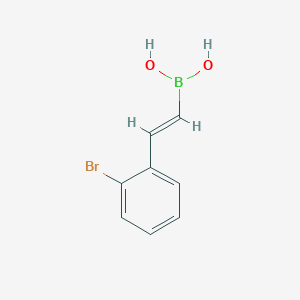
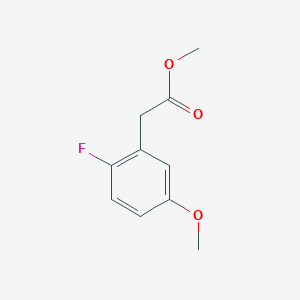

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
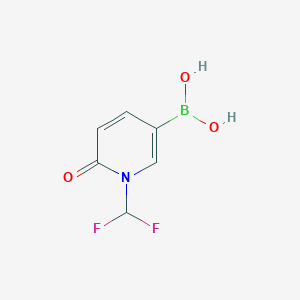
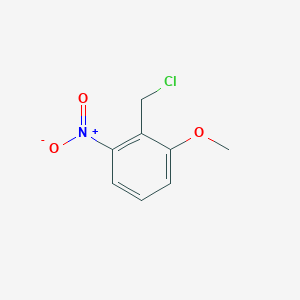
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
